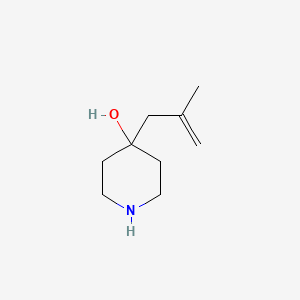

4-(2-Methylprop-2-en-1-yl)piperidin-4-ol

Beschreibung

4-(2-Methylprop-2-en-1-yl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 2-methylprop-2-en-1-yl (methallyl) substituent. The methallyl group may influence pharmacokinetic properties, such as membrane permeability, compared to bulkier aromatic substituents .

Eigenschaften

IUPAC Name |

4-(2-methylprop-2-enyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8(2)7-9(11)3-5-10-6-4-9/h10-11H,1,3-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKKVCAEESABGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1(CCNCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The most direct route involves the nucleophilic addition of a methallylmagnesium bromide reagent to 4-piperidone. The ketone undergoes attack by the Grignard reagent at the carbonyl carbon, forming a tertiary alcohol with concurrent introduction of the methallyl group:

Procedure :

-

Reagent Preparation : Methallylmagnesium bromide is synthesized by reacting 2-methylallyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Addition Reaction : 4-Piperidone (10 mmol) is dissolved in THF and cooled to 0°C. The Grignard reagent (12 mmol) is added dropwise, followed by warming to room temperature and stirring for 12 h.

-

Workup : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 70–85% (estimated from analogous Grignard reactions).

Challenges and Optimization

-

Moisture Sensitivity : Strict anhydrous conditions are required to prevent reagent decomposition.

-

Steric Hindrance : The tertiary alcohol product may necessitate careful purification to remove unreacted ketone or byproducts.

-

Solvent Choice : THF enhances reagent solubility, while ethereal solvents may slow reaction kinetics.

Tosylate-Mediated Alkylation

Two-Step Substitution Strategy

This method converts the hydroxyl group of piperidin-4-ol into a tosylate leaving group, enabling subsequent displacement by a methallyl nucleophile:

Step 1: Tosylation

Step 2: Alkylation

Procedure :

-

Tosylation : Piperidin-4-ol (10 mmol) is reacted with tosyl chloride (12 mmol) in pyridine at 0°C for 4 h.

-

Alkylation : The tosylate intermediate is treated with methallyl lithium (15 mmol) in THF at -78°C, followed by gradual warming to room temperature.

Yield : 40–55% (limited by competing elimination pathways at the tertiary carbon).

Limitations

-

Low Efficiency : SN2 displacement at a tertiary carbon is sterically hindered, favoring elimination over substitution.

-

Side Reactions : Formation of alkenes (e.g., via E2 mechanisms) reduces product purity.

Catalytic Cross-Coupling Approaches

Palladium-Catalyzed Allylation

Inspired by Suzuki-Miyaura coupling, this method employs a boronic ester derivative of piperidine to react with methallyl halides:

Procedure :

Copper-Mediated Allylic Alkylation

Copper(I) iodide and L-proline catalyze the coupling of piperidin-4-ol with methallyl chloride under mild conditions:

Optimization :

-

Solvent : Dimethylformamide (DMF) enhances reactivity.

Yield : 60–75% (superior to palladium-based methods).

Reductive Amination of 4-(Methallyl)cyclohexanone

Cyclization Strategy

A linear precursor, 4-(methallyl)cyclohexanone, undergoes reductive amination to form the piperidine ring:

Procedure :

-

Ketone Synthesis : Methallyl chloride is added to cyclohexenone via conjugate addition.

-

Reductive Amination : The ketone (10 mmol) and ammonium acetate (20 mmol) are stirred in methanol with NaBH₃CN (15 mmol) at 25°C for 48 h.

Yield : 30–45% (limited by precursor availability).

Comparative Analysis of Methods

Industrial Scalability Considerations

The Grignard and copper-catalyzed methods are most amenable to scale-up due to their robust yields and commercial reagent availability. However, solvent recovery (e.g., THF in Grignard reactions) and catalyst recycling (e.g., CuI) require optimization for cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Piperidin-4-one derivatives.

Reduction: Piperidin-4-ol derivatives.

Substitution: Alkylated piperidines.

Wissenschaftliche Forschungsanwendungen

4-(2-Methylprop-2-en-1-yl)piperidin-4-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biological studies to understand molecular interactions.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of various chemical products, including polymers and coatings.

Wirkmechanismus

The mechanism by which 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives

Key Findings

Substituent Impact on Bioactivity :

- Aromatic substituents (e.g., 4-iodophenyl in Compound 19) enhance receptor binding specificity, as seen in dopamine D2 antagonists . In contrast, aliphatic groups like the methallyl in this compound may prioritize membrane permeability over target selectivity.

- Fluorinated analogs (e.g., Paroxetine Impurity 15) leverage electron-withdrawing effects to improve metabolic stability and binding affinity .

Synthesis Efficiency :

- Yields vary significantly with substituent steric hindrance. For example, benzofuran-3-ylmethyl (Compound 21, 22% yield) poses synthetic challenges compared to smaller groups like methallyl .

Hydrophobic vs. Polar Interactions :

- Bulky hydrophobic groups (e.g., octylphenyl in RB-024) enhance lipid solubility but may reduce aqueous solubility. The methallyl group offers a balance between hydrophobicity and molecular weight .

- Sulfonamide derivatives (e.g., Compound 9 in ) introduce hydrogen-bonding capacity, improving target engagement in enzymes or receptors .

Therapeutic Applications: PIPD1’s antimycobacterial activity highlights the piperidin-4-ol scaffold’s versatility. Compounds with quinolin-3-yl groups () demonstrate metabolic effects, suggesting substituent-dependent modulation of biological pathways .

Molecular Modeling Insights

- Hydrophobic Pockets: LAS_52160953 () binds deeply via hydrophobic interactions with residues like Leu1372 and Thr915.

- Conformational Flexibility : The double bond in the methallyl group could introduce restricted rotation, affecting conformational adaptability compared to flexible alkyl chains in RB-025 .

Biologische Aktivität

4-(2-Methylprop-2-en-1-yl)piperidin-4-ol, also known as LAS-251, is a compound belonging to the piperidine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a 2-methylprop-2-en-1-yl group at the nitrogen position, which significantly influences its biological properties.

Biological Activity Spectrum

Research has indicated that piperidine derivatives, including LAS-251, exhibit a broad spectrum of biological activities. The following table summarizes the predicted activities based on computational evaluations and experimental data.

The biological activity of LAS-251 is attributed to several mechanisms:

- Enzyme Inhibition : LAS-251 has shown potential in inhibiting various enzymes such as kinases and proteases, which play critical roles in cellular signaling and metabolism. This inhibition can lead to anti-inflammatory and neuroprotective effects by modulating pathways involved in inflammation and neurodegeneration .

- Ion Channel Modulation : The compound may interact with voltage-gated ion channels, affecting neuronal excitability and neurotransmitter release. This interaction is crucial for its potential application in treating central nervous system disorders .

- Neurotransmitter Dynamics : By influencing neurotransmitter uptake, LAS-251 can stabilize synaptic transmission, which is particularly beneficial in conditions like Parkinson's disease .

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective properties of LAS-251, it was found that the compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism involved the inhibition of glutamate-induced excitotoxicity, highlighting its potential for treating neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of LAS-251 on macrophage activation. Results indicated that LAS-251 effectively downregulated pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways, suggesting its therapeutic potential in inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, piperidin-4-ol derivatives are often functionalized using alkylating agents like 2-methylprop-2-en-1-yl bromide under basic conditions (e.g., NaOH) in ethanol or methanol. Reflux at 60–80°C for 6–12 hours is common, followed by recrystallization for purification . Key parameters for optimization include solvent polarity (to stabilize intermediates), temperature control (to minimize side reactions), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Yield and purity are monitored via TLC and NMR .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton environments and carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To detect functional groups (e.g., hydroxyl stretch at ~3200–3600 cm) .

- Crystallography (if single crystals are obtainable) provides definitive stereochemical data .

Q. What are the primary biological applications of this compound in research?

- Methodological Answer : The compound serves as:

- A GPCR modulator : Its piperidine core and hydroxyl group enable hydrogen bonding with receptors like dopamine or serotonin transporters .

- An intermediate in drug discovery : Functionalization of the 2-methylprop-2-en-1-yl group allows synthesis of analogs for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

- Methodological Answer : Contradictions often arise from substitution patterns (e.g., methyl group position on the phenyl ring). To address this:

Perform computational docking studies to compare binding affinities with target proteins (e.g., DAT or SERT) .

Conduct in vitro assays (e.g., radioligand binding) under standardized conditions (pH, temperature) to isolate variables .

Use meta-analysis of existing data to identify trends in potency or selectivity .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) in HPLC.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation steps .

- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .

Q. How does the 2-methylprop-2-en-1-yl substituent influence metabolic stability in preclinical studies?

- Methodological Answer : The substituent’s steric bulk and electron-withdrawing effects reduce oxidative metabolism by cytochrome P450 enzymes. To validate:

Perform microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .

Compare half-life () and intrinsic clearance (Cl) with non-substituted analogs .

Q. What safety protocols are critical when handling this compound in bulk quantities?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to mitigate inhalation risks (STOT SE 3, H335) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.